molecular formula C8H13ClO4S B1450503 Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate CAS No. 1803570-67-3

Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate

Cat. No. B1450503
M. Wt: 240.71 g/mol
InChI Key: BFSSPRSEXYILLT-UHFFFAOYSA-N
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Description

“Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate” is a chemical compound with the CAS Number: 2174000-06-5 . It has a molecular weight of 226.68 and its IUPAC name is "methyl 1- (chlorosulfonyl)cyclopentane-1-carboxylate" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C7H11ClO4S/c1-12-6 (9)7 (13 (8,10)11)4-2-3-5-7/h2-5H2,1H3" . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Enantiomers : Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate plays a role in the synthesis of specific enantiomers. The kinetic and parallel kinetic resolutions of methyl 5-tert-butyl-cyclopentene-1-carboxylate enable efficient synthesis of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate (Davies et al., 2003).

  • Ring Opening Reactions : The compound can undergo ring-opening reactions under different conditions, leading to various derivatives such as methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate and a 1-sila-4-cyclopentene-2-carboxylate (Maas et al., 2004).

  • Isomerization Studies : Studies on 1-methyl-1-cyclopentene and methylene cyclopentane on Pt(111) surfaces have provided evidence for double-bond isomerization, showing the versatility of such compounds in chemical reactions (Morales & Zaera, 2006).

  • Synthesis of Natural Product Intermediates : Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate is used in the synthesis of intermediates important for natural products, like 4,4-dimethyl-1-cyclopentene-1-carbaldehyde (TakedaAkira & TsuboiSadao, 1977).

  • Functionalization with Hypervalent Iodine Reagents : This compound can be functionalized using hypervalent iodine reagents, highlighting its utility in organic synthesis (Moriarty et al., 1998).

Applications in Storage and Antitumor Research

  • Potential in H2 Storage : 3-Methyl-1,2-BN-cyclopentane, a derivative, is studied for its properties relevant to H2 storage applications, indicating the potential of methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate derivatives in energy storage (Luo et al., 2013).

  • Antitumor and Antibacterial Activities : Derivatives like 5-methylenecyclopentanone-3-carboxylic acid, synthesized from methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate, have shown significant antitumor and antibacterial activities (Kinoshita & Umezawa, 1959).

properties

IUPAC Name

methyl 1-(chlorosulfonylmethyl)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO4S/c1-13-7(10)8(4-2-3-5-8)6-14(9,11)12/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSSPRSEXYILLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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